5-HT1A Receptor Binding Affinity of Speciogynine vs. Mitragynine and Speciociliatine
Speciogynine binds to the human 5-HT1A receptor with a Ki of 39 nM, representing an affinity approximately 26-fold higher than that of mitragynine (Ki > 1,000 nM) and speciociliatine (Ki > 1,000 nM) [1]. In the same assay system, paynantheine exhibited the highest affinity (Ki = 32 nM), making speciogynine the second most potent 5-HT1A ligand among the four major kratom alkaloids tested [1]. These measurements were performed via in vitro displacement of [3H]8-OH-DPAT at recombinant human 5-HT1A receptors [1].
| Evidence Dimension | 5-HT1A receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Speciogynine Ki = 39 nM |
| Comparator Or Baseline | Mitragynine Ki > 1,000 nM; Speciociliatine Ki > 1,000 nM; Paynantheine Ki = 32 nM |
| Quantified Difference | Speciogynine exhibits ~26-fold higher 5-HT1A affinity than mitragynine and speciociliatine; 1.2-fold lower affinity than paynantheine |
| Conditions | In vitro [3H]8-OH-DPAT displacement at recombinant human 5-HT1A receptors |
Why This Matters
This differential serotonin receptor engagement profile means that speciogynine cannot be treated as pharmacologically interchangeable with mitragynine in kratom research, and accurate quantification using a compound-specific deuterated internal standard is essential for studies investigating serotonergic contributions to kratom's effects.
- [1] Obeng S, León F, Patel A, Restrepo L, Gamez-Jimenez L, Zuarth Gonzalez J, Pallares V, Mottinelli M, Lopera-Londoño C, McCurdy C, McMahon L, Hiranita T. Serotonin 5-HT1A Receptor Activity of Kratom Alkaloids Mitragynine, Paynantheine, and Speciogynine. FASEB J. 2021;35(S1). doi: 10.1096/fasebj.2021.35.S1.02471. View Source
